molecular formula C17H17N7 B4812458 4-[[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]methyl]pyridine

4-[[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]methyl]pyridine

Cat. No.: B4812458
M. Wt: 319.4 g/mol
InChI Key: RCGPKXLLNCWNNC-UHFFFAOYSA-N
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Description

4-[[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]methyl]pyridine is a complex organic compound characterized by its unique structure, which includes multiple pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]methyl]pyridine typically involves the reaction of aryl-substituted pyrazoles with appropriate reagents under controlled conditions. One common method involves the reaction of 4-methyl-1-phenyl-1H-pyrazole with potassium tetrachloroplatinate(II) under reflux conditions in a 2-ethoxyethanol-water mixture .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-[[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]methyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-[[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]methyl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]methyl]pyridine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that exhibit unique photophysical and photochemical properties . These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Uniqueness: 4-[[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]methyl]pyridine stands out due to its multiple pyrazole rings and the ability to form stable complexes with various metal ions. This unique structure imparts distinct photophysical properties, making it valuable in applications such as OLEDs and photovoltaic devices .

Properties

IUPAC Name

4-[[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7/c1-22-11-14(8-19-22)16-7-17(15-9-20-23(2)12-15)24(21-16)10-13-3-5-18-6-4-13/h3-9,11-12H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGPKXLLNCWNNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC(=NN2CC3=CC=NC=C3)C4=CN(N=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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